molecular formula C10H11NO2 B3057100 1-(4-Methoxyphenyl)azetidin-2-one CAS No. 7661-29-2

1-(4-Methoxyphenyl)azetidin-2-one

Cat. No.: B3057100
CAS No.: 7661-29-2
M. Wt: 177.2 g/mol
InChI Key: BZCGGFDWIVOBGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)azetidin-2-one is a compound belonging to the azetidinone family, characterized by a four-membered lactam ring. This compound is of significant interest due to its structural similarity to β-lactam antibiotics, which are widely used in clinical treatments. The presence of the 4-methoxyphenyl group adds unique properties to this molecule, making it a subject of extensive research in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)azetidin-2-one can be synthesized through several methods, with the Staudinger reaction being one of the most common. This involves the [2+2] cycloaddition of ketenes with imines. For instance, the reaction of p-anisidine with benzaldehyde in the presence of dichloromethane and triethylamine, followed by cycloaddition with a ketene, yields the desired azetidinone .

Industrial Production Methods: Industrial production often involves optimizing the Staudinger reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and the use of catalysts like ceric ammonium nitrate for oxidative deprotection .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Methoxyphenyl)azetidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)azetidin-2-one involves its interaction with biological targets such as enzymes. The lactam ring can inhibit transpeptidase enzymes, similar to β-lactam antibiotics, thereby disrupting bacterial cell wall synthesis. Additionally, its interaction with tubulin has been studied for its potential antimitotic effects .

Comparison with Similar Compounds

  • 1-(3,4,5-Trimethoxyphenyl)azetidin-2-one
  • 3-(4-Fluorophenyl)-4-(4-methoxyphenyl)azetidin-2-one
  • 4-(4-Methoxyphenyl)-3-(naphthalen-1-yl)azetidin-2-one

Comparison: 1-(4-Methoxyphenyl)azetidin-2-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other azetidinones, it exhibits distinct properties in terms of enzyme inhibition and potential therapeutic applications .

Properties

CAS No.

7661-29-2

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

IUPAC Name

1-(4-methoxyphenyl)azetidin-2-one

InChI

InChI=1S/C10H11NO2/c1-13-9-4-2-8(3-5-9)11-7-6-10(11)12/h2-5H,6-7H2,1H3

InChI Key

BZCGGFDWIVOBGA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCC2=O

Canonical SMILES

COC1=CC=C(C=C1)N2CCC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

An oven-dried resealable Schlenk tube was charged with CuI (6.0 mg, 0.0315 mmol, 1.0 mol %), 2-azetidinone (300 mg, 4.22 mmol), K2CO3 (850 mg, 6.15 mmol), evacuated and backfilled with argon. trans-1,2-Cyclohexanediamine (40 μL, 0.333 mmol, 11 mol %), 4-bromoanisole (0.38 mL, 3.04 mmol) and dioxane (0.50 mL) were added under argon. The Schlenk tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 23 h. The resulting suspension was cooled to room temperature and filtered through a 0.5×1 cm pad of silica gel eluting with 10 mL of ethyl acetate. The filtrate was concentrated and the residue was purified by flash chromatography on silica gel (2×20 cm; hexane-ethyl acetate 1:1; 20 mL fractions). Fractions. 10-22 provided 320 mg (59% yield) of the product as white crystals. 1H NMR (400 MHz, CDCl3): δ 7.35-7.29 (m, 2H), 6.91-6.86 (m, 2H), 3.81 (s, 3H), 3.60 (t, J=4.4 Hz, 2H), 3.11 (t, J=4.4 Hz, 2H).
Quantity
40 μL
Type
reactant
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Name
Quantity
850 mg
Type
reactant
Reaction Step Two
Name
CuI
Quantity
6 mg
Type
catalyst
Reaction Step Two
Yield
59%

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